Carbamic acid, 3-phenyl-2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 3-phenyl-2-propynyl ester is an organic compound with a unique structure that includes a carbamate group attached to a phenyl ring and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 3-phenyl-2-propynyl ester typically involves the reaction of phenyl isocyanate with 3-phenyl-2-propyn-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 3-phenyl-2-propynyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
Carbamic acid, 3-phenyl-2-propynyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, 3-phenyl-2-propynyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. This interaction can modulate biological pathways and produce desired effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, propyl ester
- Carbamic acid, butyl ester
Uniqueness
Carbamic acid, 3-phenyl-2-propynyl ester is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
91880-82-9 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-phenylprop-2-ynyl carbamate |
InChI |
InChI=1S/C10H9NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H2,11,12) |
InChI Key |
YWLVTWCXBXRXFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.